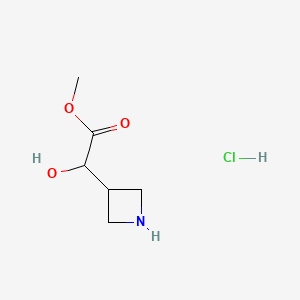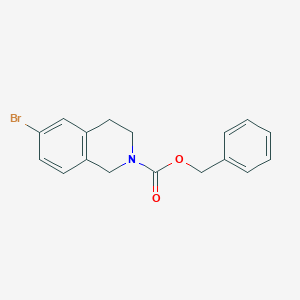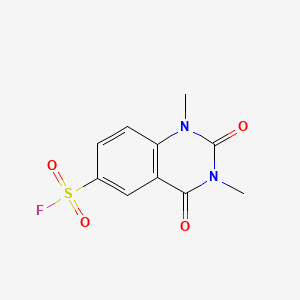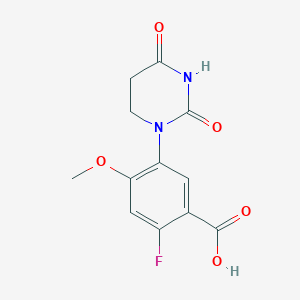
(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol is an organic compound with the molecular formula C10H12OS It belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(3,4-Dihydro-2H-1-benzothiopyran-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its application and the nature of the biological system being studied.
相似化合物的比较
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: This compound shares a similar core structure but lacks the hydroxyl group present in (3,4-dihydro-2H-1-benzothiopyran-6-yl)methanol.
3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the hydroxyl group in this compound imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it distinct from other similar compounds and allows for specific interactions in chemical and biological systems.
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-thiochromen-6-ylmethanol |
InChI |
InChI=1S/C10H12OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,11H,1-2,5,7H2 |
InChI 键 |
RFCJWQTWCZEAIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)CO)SC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


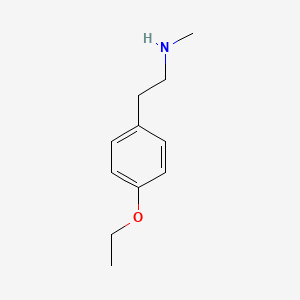
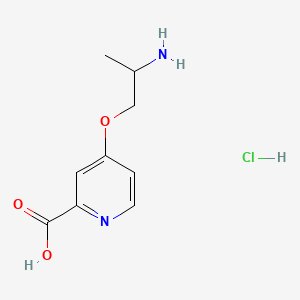



![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)


